2-(3,5-Dichlorophenyl)-2-butanol

Description

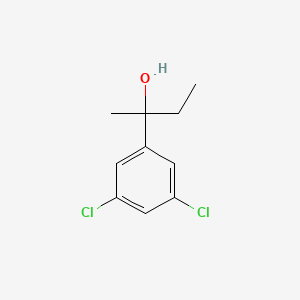

2-(3,5-Dichlorophenyl)-2-butanol is a chlorinated secondary alcohol with a molecular formula of C₁₀H₁₁Cl₂O. Its structure consists of a butanol backbone (four-carbon chain) with a hydroxyl (-OH) group on the second carbon, substituted by a 3,5-dichlorophenyl aromatic ring. The chlorine atoms at the 3- and 5-positions of the phenyl ring confer electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANKPUSYZNUYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-butanol typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate reagents under controlled conditions. One common method includes the use of Grignard reagents, where 3,5-dichlorobenzoyl chloride reacts with a Grignard reagent such as ethylmagnesium bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(3,5-Dichlorophenyl)-2-butanol as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a synthesized hybrid compound incorporating this compound showed a half-maximal inhibitory concentration (IC50) of 4.02 µM against BEL-7402 liver cancer cells, demonstrating a high selectivity compared to normal cells .

Case Study:

A study published in Molecules evaluated the anticancer properties of several derivatives, including those based on this compound. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound derivative | 4.02 | 20.45 |

2. Insecticidal Properties

The compound has been explored for its insecticidal properties as well. It has been found effective against various pests due to its ability to disrupt neurotransmitter function in insects without affecting mammals significantly. This selective toxicity is attributed to its interaction with GABA and glutamate receptors in arthropods .

Agricultural Applications

1. Herbicide Development

Research indicates that derivatives of this compound can be utilized in the development of herbicides. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for selective weed control .

Case Study:

A patent describes methods for synthesizing compounds based on this compound that exhibit herbicidal activity against common agricultural weeds while minimizing damage to crops .

| Application | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Common weeds | High |

Synthesis and Derivative Studies

The synthesis of this compound has been optimized for better yields and purity. Novel synthetic routes have been developed that allow for the efficient production of this compound and its derivatives with high enantiomeric excess, which is crucial for maximizing biological activity .

Synthesis Overview:

- Starting Materials: Various chlorinated phenols and butanol derivatives.

- Methodology: Multi-step synthesis involving nucleophilic substitutions and purification techniques.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Phenyl-2-propanol (C₉H₁₂O)

- Structure : Features a phenyl group attached to a tertiary alcohol (two methyl groups on the hydroxyl-bearing carbon).

- Key Properties :

- Boiling point: 202°C

- Melting point: 32–34°C

- Density: 0.973 g/cm³

- Comparison: The absence of chlorine substituents in 2-phenyl-2-propanol reduces its molecular weight (136.19 g/mol vs. ~237.10 g/mol for 2-(3,5-dichlorophenyl)-2-butanol) and lowers its boiling point. The tertiary alcohol structure may also decrease its acidity compared to the secondary alcohol in the target compound .

3-Phenylpropene (C₉H₁₀)

- Structure : An unsaturated hydrocarbon with a phenyl group and a propene chain.

- Key Properties :

- Boiling point: 219°C

- Density: 1.00 g/cm³

- Comparison: The lack of a hydroxyl group and chlorine substituents makes 3-phenylpropene non-polar and less reactive toward nucleophiles or acids. Its higher boiling point compared to 2-phenyl-2-propanol may reflect stronger van der Waals forces due to molecular symmetry .

2-(3,5-Dichlorophenyl)-3,3,4,4,4-pentafluorobutan-1-ol (C₁₀H₇Cl₂F₅O)

- Structure: A fluorinated analog with a pentafluorobutanol chain and 3,5-dichlorophenyl group.

- Key Properties :

- Comparison: The addition of five fluorine atoms increases molecular weight and likely enhances lipophilicity and metabolic stability. Fluorine’s electronegativity may also significantly elevate the hydroxyl group’s acidity compared to the non-fluorinated target compound .

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₀H₁₁Cl₂O | ~237.10 | Not reported | 3,5-Cl₂, secondary alcohol |

| 2-Phenyl-2-propanol | C₉H₁₂O | 136.19 | 202 | Phenyl, tertiary alcohol |

| 3-Phenylpropene | C₉H₁₀ | 118.18 | 219 | Phenyl, alkene |

| 2-(3,5-DCl-Ph)-pentafluorobutan-1-ol | C₁₀H₇Cl₂F₅O | 309.06 | Not reported | 3,5-Cl₂, 5-F, primary alcohol |

- Acidity: The 3,5-dichlorophenyl group in the target compound stabilizes the deprotonated alkoxide via electron withdrawal, making it more acidic than non-chlorinated analogs like 2-phenyl-2-propanol. Fluorinated analogs (e.g., C₁₀H₇Cl₂F₅O) are expected to exhibit even greater acidity due to fluorine’s higher electronegativity .

- Solubility: Chlorine and fluorine substituents reduce water solubility but enhance solubility in organic solvents. The target compound’s dichlorophenyl group likely renders it more lipophilic than non-halogenated alcohols .

Biological Activity

2-(3,5-Dichlorophenyl)-2-butanol is a compound of significant interest in both organic chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

This compound is characterized by its dichlorophenyl group attached to a butanol backbone. This structure allows it to participate in various chemical reactions, including oxidation and reduction. The compound can be oxidized to form ketones or carboxylic acids and can undergo substitution reactions involving the halogen atoms in the dichlorophenyl ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains using disk diffusion methods. The results demonstrated that the compound showed significant inhibition of both Gram-positive and Gram-negative bacteria. Specifically, it was found to be particularly effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antifungal Activity

The antifungal potential of this compound has also been investigated. In vitro assays revealed that the compound inhibited the growth of fungi such as Candida albicans and Aspergillus niger, with effectiveness comparable to standard antifungal agents like fluconazole. The observed antifungal activity suggests that this compound could be a candidate for developing new antifungal therapies .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors involved in microbial metabolism, leading to disruption of cellular processes. For instance, it may inhibit key metabolic pathways essential for microbial survival, thereby exhibiting its antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Applied Microbiology, researchers tested various concentrations of this compound against clinical isolates of bacteria. The study found that at a concentration of 200 µg/mL, the compound reduced bacterial viability by over 90%. The findings suggest potential applications in clinical settings for treating infections caused by resistant strains .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy demonstrated enhanced efficacy against resistant bacterial strains compared to individual treatments. This synergy indicates that the compound could be utilized in combination therapies to improve treatment outcomes for infections .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.